Cas no 330-12-1 (4-(Trifluoromethoxy)benzoic acid)

4-(Trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid characterized by the presence of a trifluoromethoxy (–OCF₃) substituent on the benzene ring. This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate due to its electron-withdrawing properties, which enhance reactivity in coupling reactions and influence the metabolic stability of derived compounds. The trifluoromethoxy group also contributes to increased lipophilicity, improving membrane permeability. Its high purity and consistent quality make it suitable for precise synthetic applications, including the development of bioactive molecules and advanced materials. The compound is typically supplied as a white crystalline solid with well-documented solubility and stability profiles.
4-(Trifluoromethoxy)benzoic acid structure
330-12-1 structure
Product name:4-(Trifluoromethoxy)benzoic acid
CAS No:330-12-1
MF:C8H5O3F3
MW:206.1187
MDL:MFCD00002541
CID:36892
PubChem ID:67613

4-(Trifluoromethoxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Trifluoromethoxy)benzoic acid
    • 4-(Trifluoromethoxy)
    • 4-Trifluormethoxy-benzoesaeure
    • 4-Trifluoromethoxy-benzoic acid
    • 4-trifluoromethyloxybenzoic acid
    • p-Carboxyphenyl trifluoromethyl ether
    • p-Trifluoromethoxybenzoic acid
    • qvr doxfff
    • trans-4-trifluoromethoxybenzoic acid
    • α,α,α-Trifluoro-p-anisic Acid
    • p-Anisicacid, a,a,a-trifluoro- (6CI,7CI,8CI)
    • p-(Trifluoromethoxy)benzoic acid
    • IFLab2_000032
    • W-106795
    • CHEMBL316498
    • EINECS 206-352-3
    • 4-(Trifluoromethoxy)benzoic acid, 96%
    • Z56899155
    • F1575-0074
    • DTXSID20186633
    • AKOS000120454
    • NS00041540
    • AM20060103
    • AC-1165
    • SCHEMBL219654
    • IDI1_019058
    • Benzoic acid, 4-(trifluoromethoxy)-
    • 330-12-1
    • 4-trifluoromethoxybenzoic acid
    • MFCD00002541
    • HMS1429P08
    • alpha,alpha,alpha-Trifluoro-p-anisic Acid
    • IFLab1_006322
    • EN300-17233
    • T1400
    • F0291-0628
    • SY016915
    • 4-[(trifluoromethyl)oxy]benzoic acid
    • CS-W015349
    • M4F
    • FT-0616879
    • BS-4163
    • 4-(Trifluoromethoxy)benzoic acid,97%
    • BBL011906
    • STK802602
    • alpha,alpha,alpha-Trifluoro-p-anisic Acid; p-(Trifluoromethoxy)benzoic Acid;
    • 4-(Trifluoromethoxy)benzoicacid
    • DTXCID60109124
    • MDL: MFCD00002541
    • Inchi: 1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
    • InChI Key: RATSANVPHHXDCT-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)OC(F)(F)F)C(=O)O
    • BRN: 977356

Computed Properties

  • Exact Mass: 206.01900
  • Monoisotopic Mass: 206.01907850 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: nothing
  • Molecular Weight: 206.12
  • Topological Polar Surface Area: 46.5Ų
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not available
  • Density: 1.4251 (estimate)
  • Melting Point: 152.0 to 155.0 deg-C
  • Boiling Point: 203°C (rough estimate)
  • Flash Point: 93℃
  • Refractive Index: 1.478
  • PSA: 46.53000
  • LogP: 2.28340
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

4-(Trifluoromethoxy)benzoic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38
  • Storage Condition:Store at 4 ° C, better storage at -4 ° C

4-(Trifluoromethoxy)benzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(Trifluoromethoxy)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Oakwood
001545-100g
4-(Trifluoromethoxy)benzoic acid
330-12-1 98%
100g
$145.00 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1400-1G
4-(Trifluoromethoxy)benzoic Acid
330-12-1 >97.0%(GC)(T)
1g
¥100.00 2024-04-16
Oakwood
001545-5g
4-(Trifluoromethoxy)benzoic acid
330-12-1 98%
5g
$10.00 2024-07-19
Life Chemicals
F0291-0628-0.25g
4-(trifluoromethoxy)benzoic acid
330-12-1 95%+
0.25g
$18.0 2023-09-07
Life Chemicals
F1575-0074-30mg
4-(trifluoromethoxy)benzoic acid
330-12-1 90%+
30mg
$119.0 2023-07-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T21870-25g
4-(Trifluoromethoxy)benzoic acid
330-12-1 95%
25g
¥107.0 2023-09-06
eNovation Chemicals LLC
D397589-25g
4-(Trifluoromethoxy)benzoic acid
330-12-1 97%
25g
$185 2024-05-24
eNovation Chemicals LLC
D397589-100g
4-(Trifluoromethoxy)benzoic acid
330-12-1 97%
100g
$290 2024-05-24
Chemenu
CM153388-500g
4-(Trifluoromethoxy)benzoic acid
330-12-1 95%
500g
$327 2022-06-11
Matrix Scientific
005307-25g
4-(Trifluoromethoxy)benzoic acid, 97%
330-12-1 97%
25g
$42.00 2023-09-11

4-(Trifluoromethoxy)benzoic acid Related Literature

  • 1. Thiosemicarbazones as co-ordinating agents. Part 2. Synthesis, spectroscopic characterization, and X-ray structure of aquachloro(pyridoxal thiosemicarbazone)manganese(II) chloride and aqua(pyridoxal thiosemicarbazonato)-copper(II) chloride monohydrate
    Marisa Belicchi Ferrari,Giovanna Gasparri Fava,Corrado Pelizzi,Pieralberto Tarasconi,Gabriella Tosi J. Chem. Soc. Dalton Trans. 1987 227
  • 2. Precursor catenand complexes: synthesis, structure, and electrochemistry of bis(2,6-di-iminopyridyl) complexes of nickel(II). The single-crystal X-ray structureof [NiL4 2][BF4]2
  • 3. Reactivity of ruthenium and niobium trihydrides with gold fragments. Crystal structure of the hexanuclear raft cluster [Au3Nb3(μ-H)6(η-C5H4SiMe3)6]
    Antonio Anti?olo,Félix A. Jalón,Antonio Otero,Mariano Fajardo,Bruno Chaudret,Fernando Lahoz,José A. López J. Chem. Soc. Dalton Trans. 1991 1861
  • 4. Transition-metal Schiff-base complexes as ligands in tin chemistry. Part 3. An X-ray crystallographic and tin-119 M?ssbauer spectroscopic study of adduct formation between tin(IV) Lewis acids and nickel 3-methoxysalicylaldimine complexes
    Desmond Cunningham,John F. Gallagher,Tim Higgins,Patrick McArdle,John McGinley,Margaret O'Gara J. Chem. Soc. Dalton Trans. 1993 2183
  • 5. 595. Reactivity differences between h?moglobins. Part V. Further studies on the ionisation of meth?moglobins
    J. G. Beetlestone,D. H. Irvine J. Chem. Soc. 1965 3271

Additional information on 4-(Trifluoromethoxy)benzoic acid

Research Briefing on 4-(Trifluoromethoxy)benzoic acid (CAS: 330-12-1) in Chemical Biology and Pharmaceutical Applications

4-(Trifluoromethoxy)benzoic acid (CAS: 330-12-1), a fluorinated aromatic carboxylic acid derivative, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique physicochemical properties and versatile applications. This briefing synthesizes the latest findings (2022-2023) regarding its synthesis methodologies, biological activities, and emerging therapeutic potentials, with particular focus on its role as a key building block in medicinal chemistry.

Recent advancements in synthetic chemistry have optimized the production of 4-(Trifluoromethoxy)benzoic acid through palladium-catalyzed trifluoromethoxylation of aryl halides (Nature Chemistry, 2022). The improved synthetic routes now achieve >90% yield with excellent regioselectivity, addressing previous challenges in introducing the -OCF3 group. Structural analyses reveal that the compound's strong electron-withdrawing trifluoromethoxy group (-OCF3) significantly influences its π-electron system, creating distinctive dipole moments that enhance binding interactions with biological targets.

In pharmaceutical applications, this compound serves as a crucial intermediate for developing kinase inhibitors. A 2023 Journal of Medicinal Chemistry study demonstrated its incorporation into novel Bruton's tyrosine kinase (BTK) inhibitors, showing 3-fold improved target binding affinity compared to non-fluorinated analogs. The trifluoromethoxy moiety's metabolic stability and lipophilicity (LogP = 2.1) contribute to enhanced pharmacokinetic profiles, with in vivo studies showing 40% increased oral bioavailability in rodent models.

Emerging research highlights its potential in CNS drug development. The compound's ability to cross the blood-brain barrier (BBB permeability score: 7.2) has enabled its use in developing sigma-1 receptor modulators for neurodegenerative diseases (ACS Chemical Neuroscience, 2023). Quantum mechanical calculations suggest the -OCF3 group's unique electrostatic properties facilitate interactions with hydrophobic binding pockets in neurological targets.

Recent structure-activity relationship (SAR) studies have established that derivatives maintain the parent compound's favorable properties while enabling targeted modifications. Particularly, amide derivatives show promise as anti-inflammatory agents, with one lead compound exhibiting IC50 = 0.8 μM against COX-2 (European Journal of Medicinal Chemistry, 2023). The compound's versatility is further evidenced by its application in PET tracer development, where 18F-labeled analogs demonstrate excellent tumor imaging capabilities.

Ongoing clinical investigations focus on its role in next-generation anticancer agents. Phase I trials of a 4-(Trifluoromethoxy)benzoic acid-containing PARP inhibitor show favorable safety profiles with 60% disease control rate in solid tumors (Clinical Cancer Research, 2023). The compound's unique electronic properties appear to enhance DNA-binding interactions while maintaining metabolic stability, addressing key limitations of current PARP inhibitors.

Future research directions include exploring its applications in PROTAC design and as a bioisostere for carboxylic acid groups in peptide mimetics. Computational modeling predicts that strategic incorporation of this moiety could improve proteolytic stability of peptide therapeutics by 30-50% while maintaining target engagement (Journal of Chemical Information and Modeling, 2023).

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Amadis Chemical Company Limited
(CAS:330-12-1)4-(Trifluoromethoxy)benzoic acid
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Purity:99%
Quantity:500g
Price ($):301.0